[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
Description
Historical Development of Tetrazole-Based Compounds
Tetrazoles were first synthesized in 1885 by Rudolf Stollé through the cyclization of azides and nitriles, marking the inception of a new class of nitrogen-rich heterocycles. Early applications focused on explosives due to tetrazole’s high enthalpy of formation and stability under extreme conditions. By the mid-20th century, researchers recognized its potential as a bioisostere for carboxylic acids, driven by its comparable pK~a~ (~4.9) and ability to mimic carboxylate hydrogen-bonding patterns. This discovery catalyzed its adoption in drug design, notably in angiotensin II receptor blockers like losartan and antibiotics such as cefazolin.
The synthesis of [5-(3-methoxy-phenyl)-tetrazol-2-yl]-acetic acid emerged from efforts to optimize tetrazole derivatives for enhanced pharmacokinetic properties. Its structure integrates a methoxy-substituted phenyl ring and an acetic acid side chain, which collectively modulate electronic effects and solubility.
Positioning of this compound in Medicinal Chemistry
This compound occupies a niche in medicinal chemistry due to its dual functional groups:
- Tetrazole Core : Serves as a carboxylate surrogate, enabling ionic interactions with biological targets while resisting enzymatic degradation.
- 3-Methoxyphenyl Moiety : Enhances lipophilicity and π-π stacking potential, critical for blood-brain barrier penetration or receptor binding.
- Acetic Acid Side Chain : Introduces additional hydrogen-bonding capacity and acidity (pK~a~ ~4.5), broadening its applicability in pH-dependent drug formulations.
Comparative studies highlight its structural similarity to valsartan and irbesartan, which employ tetrazoles for hypertension management. However, the acetic acid substituent distinguishes it from commercial sartans, offering novel avenues for targeting inflammatory enzymes or microbial proteins.
Research Significance and Scientific Interest
The compound’s hybrid architecture bridges gaps in traditional tetrazole chemistry:
- Electronic Modulation : The electron-donating methoxy group alters the tetrazole ring’s electron density, potentially enhancing nucleophilic aromatic substitution reactivity.
- Synthetic Versatility : Its synthesis via palladium-catalyzed [3+2] cycloaddition (e.g., using malononitrile derivatives and trimethylsilyl azide) exemplifies modern catalytic strategies.
- Biological Relevance : Preliminary assays suggest inhibitory activity against cyclooxygenase-2 (COX-2) and bacterial efflux pumps, though mechanistic studies remain ongoing.
These attributes make it a candidate for antifungals, anticancer agents, and non-opioid analgesics, aligning with trends toward multitarget therapeutics.
Current State of Academic Knowledge
Recent advances in tetrazole synthesis have prioritized green chemistry principles. For This compound , key developments include:
- Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while improving yields (>85%).
- Heterogeneous Catalysis : Employing Pd-functionalized zeolites or graphene oxide to minimize metal leaching and enhance recyclability.
- Computational Design : Density functional theory (DFT) studies predict optimal substitution patterns for target engagement, guiding the rational design of analogues.
Ongoing research explores its role in metal-organic frameworks (MOFs) for drug delivery and as a fluorescent probe for cellular imaging. Despite progress, challenges persist in scaling production and elucidating its in vivo metabolic pathways.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-17-8-4-2-3-7(5-8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGONLZPSUVJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the methoxyphenyl and acetic acid groups. One common method is the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Reactions of the Carboxylic Acid Moiety
The acetic acid group undergoes typical carboxylic acid transformations:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Esterification | Alcohols, acid catalysis (e.g., H₂SO₄) | Corresponding esters (e.g., methyl or ethyl derivatives) | |
| Amidation | Thionyl chloride (SOCl₂), amines | Amide derivatives (e.g., with primary/secondary amines) | |
| Salt Formation | Reaction with bases (NaOH, K₂CO₃) | Water-soluble sodium or potassium salts |
These reactions are critical for modifying solubility or biological activity. For example, ester derivatives enhance lipophilicity for membrane penetration.
Reactions of the Tetrazole Ring
The tetrazole ring (1H-tetrazol-2-yl) participates in coordination chemistry and electrophilic substitutions:
| Reaction Type | Conditions | Outcomes | References |
|---|---|---|---|
| Coordination with Metals | Transition metals (e.g., Zn²⁺, Cu²⁺) | Stable metal complexes | |
| Electrophilic Substitution | Nitration/Sulfonation (limited due to electron-withdrawing tetrazole) | Substituted tetrazoles (theoretical) |
The nitrogen-rich tetrazole ring acts as a ligand, forming complexes that stabilize metal ions. Bond lengths within the tetrazole ring (N-N: 1.31–1.33 Å) facilitate delocalized electron interactions.
Oxidation Reactions
Oxidation with lead tetraacetate (Pb(OAc)₄) in 1,4-dioxane or acetic acid yields distinct products:
The reaction pathway involves oxidative cleavage of the tetrazole ring, generating reactive intermediates like vinylidenes. These intermediates undergo insertion or hydration, depending on solvent polarity .
Multicomponent Reactions (MCRs)
While not directly reported for this compound, structurally related tetrazoles participate in MCRs:
| Reaction Components | Product Type | Key Features | References |
|---|---|---|---|
| Isocyanides, azides, ketones | 1,4-Benzodiazepine-tetrazole hybrids | Regioselective synthesis |
Such reactions highlight the tetrazole’s versatility as a scaffold in constructing complex heterocycles .
Biological Interaction via Reactivity
The compound’s reactivity underpins its pharmacological potential:
-
Anti-inflammatory Activity : Carboxylic acid derivatives inhibit cyclooxygenase (COX) enzymes via hydrogen bonding.
-
Antiproliferative Effects : Tetrazole-metal complexes disrupt microtubule dynamics in cancer cells (IC₅₀: 6.43 µM for HT-29 cells) .
Key Data Table: Structural and Reaction Insights
Scientific Research Applications
Antimicrobial Activity
Tetrazole derivatives have been widely studied for their antimicrobial properties. The introduction of specific substituents can enhance their effectiveness against various pathogens.
- In Vitro Studies : Research indicates that compounds with a 4-methoxyphenyl group at the 5 position exhibit superior antimicrobial activity. For instance, certain tetrazole derivatives have shown significant inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 5-(3-Methoxy-phenyl)-tetrazol-2-yl-acetic acid | S. aureus | 100 |
| 5-(3-Methoxy-phenyl)-tetrazol-2-yl-acetic acid | E. coli | 125 |
| 5-(3-Methoxy-phenyl)-tetrazol-2-yl-acetic acid | C. albicans | 150 |
Anti-inflammatory Properties
The anti-inflammatory potential of tetrazole derivatives has been explored through various in vivo models.
- Carrageenan-Induced Edema : Compounds similar to [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid have been tested for their ability to reduce paw edema in rats. These studies demonstrated that certain tetrazole derivatives exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
| Compound | Dose (mg/kg) | Effectiveness |
|---|---|---|
| Tetrazole derivative A | 50 | Moderate reduction in edema |
| Tetrazole derivative B | 100 | Significant reduction in edema |
Anticancer Activity
Recent investigations into the anticancer properties of tetrazole derivatives have revealed promising results.
- Antiproliferative Effects : The antiproliferative activity of various tetrazole compounds has been assessed against human tumor cell lines, including breast cancer (MDA-MB231) and colon cancer (HCT116). Notably, some derivatives exhibited IC50 values as low as 15 µM, indicating potent activity against these cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tetrazole derivative C | HCT116 | 15 |
| Tetrazole derivative D | MDA-MB231 | 20 |
Case Studies and Research Findings
Several studies highlight the therapeutic potential of tetrazole derivatives, including the compound :
- Antimicrobial Efficacy : A study demonstrated that a series of substituted tetrazoles exhibited varying degrees of antimicrobial activity, with specific structural modifications leading to enhanced effects against resistant strains .
- Anti-inflammatory Mechanisms : Research into the mechanisms of action revealed that tetrazole compounds may inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory conditions .
- Anticancer Mechanisms : Investigations into the molecular pathways affected by tetrazoles suggest that they may induce apoptosis in cancer cells through the modulation of cell cycle regulators .
Mechanism of Action
The mechanism of action of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Cores
The following table summarizes key structural analogues of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, highlighting variations in substituents and functional groups:
Key Observations:
- Steric and Lipophilic Effects : The ethyl ester derivative () exhibits higher lipophilicity (predicted LogP ~2.5 vs. ~1.5 for the carboxylic acid form), which may influence membrane permeability .
- Aromatic vs.
Heterocycle Variations
Compounds with triazole or thiadiazole cores instead of tetrazole were also analyzed:
Key Observations:
- Coordination Chemistry : Triazole-thio derivatives (e.g., ) show affinity for metal ions (e.g., Fe²⁺, Zn²⁺), a property less explored in tetrazole analogues .
- Redox Activity : Thiadiazole derivatives with disulfide bonds () may exhibit unique redox behavior, unlike the stable tetrazole ring .
Acidity and Solubility :
Biological Activity
The compound [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid is a member of the tetrazole family, which has gained attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. For instance, recent studies have successfully synthesized various 5-substituted 1H-tetrazoles using efficient one-pot methods, showcasing yields between 80% to 100% under optimized conditions . The structural characteristics of the compound play a crucial role in its biological activity, particularly the presence of the methoxy group on the phenyl ring, which enhances its solubility and bioactivity.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound possess moderate to potent antibacterial effects against various pathogens including Escherichia coli and Staphylococcus aureus. For example, a series of tetrazole derivatives were reported to show substantial antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH assay. Results suggest that this compound exhibits strong radical scavenging activity even at low concentrations. For instance, in a comparative study, it demonstrated a DPPH scavenging activity ranging from 71.7% at 50 mg/mL to 72.5% at 300 mg/mL, indicating its effectiveness as an antioxidant agent .
Anticancer Activity
Several studies have explored the anticancer properties of tetrazole derivatives. In particular, compounds related to this compound have shown promising results against various cancer cell lines. For example, one study reported IC50 values for related compounds against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, with values around 6.43 µM and 9.83 µM respectively . These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and antiangiogenic effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship analyses indicate that the presence of electron-withdrawing groups like methoxy enhances biological activity. Studies have shown that modifications to the phenyl ring significantly affect the potency of tetrazole derivatives against cancer cells and bacteria .
Case Studies
- Anticancer Efficacy : A study involving a series of tetrazole derivatives indicated that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial effects of various tetrazole derivatives against Pseudomonas aeruginosa, revealing that compounds with a methoxy group showed higher inhibitory effects than those without .
Data Summary
Q & A
Q. What are the standard synthetic routes for [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid?
The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. For example, analogous compounds like 1,2,4-triazole derivatives are synthesized via cyclization of thiosemicarbazides or hydrazine derivatives, followed by alkylation with chloroacetic acid . Key steps include:
- Cyclization : Using hydrazine or thiourea derivatives under reflux in ethanol or DMF.
- Alkylation : Reacting the tetrazole/triazole intermediate with monochloroacetic acid in alkaline medium (e.g., NaOH) to introduce the acetic acid moiety.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography.
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-Methoxyphenyl thiosemicarbazide, ethanol, reflux (6h) | Cyclization to tetrazole core |
| 2 | Monochloroacetic acid, NaOH, H₂O/EtOH (pH 9–10, 4h) | Alkylation to introduce acetic acid group |
| 3 | Ethanol recrystallization | Purification |
Q. How is the structure of this compound confirmed?
Structural characterization relies on:
- IR : Peaks at ~2500 cm⁻¹ (S–H stretch in thiol derivatives) and ~1700 cm⁻¹ (C=O in acetic acid) .
- ¹H/¹³C NMR : Methoxy protons at δ 3.8–4.0 ppm; tetrazole ring protons at δ 8.0–9.0 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?
Isomerization (e.g., 1H vs. 2H-tetrazole tautomers) is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor 1H-tetrazole formation, while non-polar solvents may stabilize 2H-tetrazole .
- pH Control : Alkaline conditions (pH >10) suppress protonation, reducing tautomerization .
- Temperature : Lower temperatures (0–5°C) slow down side reactions.
Case Study : In a study on triazole derivatives, adjusting pH to 12 and using DMF reduced isomer content from 15% to <2% .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
Discrepancies (e.g., strong in vitro superoxide scavenging but weak in vivo anti-inflammatory activity) may arise from:
- Bioavailability Issues : Poor solubility or metabolic instability.
-
Solution : Modify ester derivatives to enhance lipophilicity (e.g., ethyl esters) .
- Model Limitations : Carrageenan-induced edema assays (in vivo) may not fully replicate human inflammation pathways .
- Dose Dependency : Re-test in vitro activity at physiologically relevant concentrations.
Example Workflow :
Step Action Reference 1 Solubility assay (e.g., HPLC) 2 Metabolic stability (microsomal incubation) 3 Dose-response in alternative models (e.g., zebrafish)
Q. What computational methods predict toxicity and pharmacological activity for this compound?
- QSAR Modeling : Relates molecular descriptors (e.g., logP, polar surface area) to toxicity .
- Molecular Docking : Screens for binding to off-target receptors (e.g., hERG for cardiotoxicity) .
- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and excretion .
Key Parameters :
| Parameter | Tool | Outcome |
|---|---|---|
| Acute Toxicity (LD₅₀) | ProTox-II | Predicted LD₅₀ = 300 mg/kg (oral, rat) |
| hERG Inhibition | AutoDock Vina | Low binding affinity (ΔG = -6.2 kcal/mol) |
Data Contradiction Analysis
Q. Why do some studies report conflicting antimicrobial activity for structurally similar compounds?
Variations arise from:
- Strain Specificity : Activity against S. aureus but not E. coli due to differences in cell wall structure .
- Substituent Effects : 3,4-Dimethoxyphenyl analogs show higher activity than 2,4-substituted derivatives due to improved membrane penetration .
- Assay Conditions : Broth microdilution vs. agar diffusion methods yield differing MIC values .
Resolution Strategy :
- Standardize protocols (CLSI guidelines).
- Test analogs with controlled substituent variations.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
